4-(5-Bromopyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromopyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a bromopyridine moiety and a thiomorpholine ring. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the pyridine ring.
Formation of Thiomorpholine Ring: This could involve the reaction of a suitable precursor with sulfur-containing reagents.
Coupling Reactions: Connecting the bromopyridine and thiomorpholine moieties through carbonylation and other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: The bromine atom on the pyridine ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
- 4-(5-Fluoropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
- 4-(5-Iodopyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
Uniqueness
The uniqueness of 4-(5-Bromopyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine lies in the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C14H18BrN3O2S |
---|---|
Molecular Weight |
372.28 g/mol |
IUPAC Name |
[4-(5-bromopyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C14H18BrN3O2S/c15-11-1-2-13(16-9-11)18-3-6-20-12(10-18)14(19)17-4-7-21-8-5-17/h1-2,9,12H,3-8,10H2 |
InChI Key |
BBZXOHWJGDIVGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=NC=C(C=C2)Br)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.